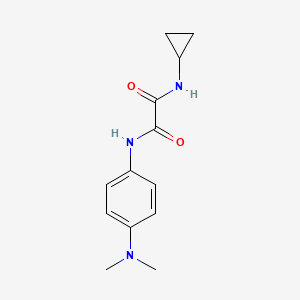

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N'-[4-(dimethylamino)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-16(2)11-7-5-10(6-8-11)15-13(18)12(17)14-9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAHLBAPZBDCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide typically involves the reaction of cyclopropylamine with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug discovery and development.

Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide can be compared with similar compounds such as:

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share some structural similarities but differ in their specific functional groups and properties. The unique cyclopropyl and oxalamide groups in this compound contribute to its distinct chemical and biological activities .

Biological Activity

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide is a compound that has garnered attention for its significant biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide class of compounds. Its structure features a cyclopropyl group and a dimethylamino-substituted phenyl ring, which contribute to its unique reactivity and biological activity. The compound can undergo various organic reactions due to the presence of the oxamide functional group, including hydrolysis and nucleophilic substitution.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HDAC enzymes. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them valuable in cancer therapy. Preliminary studies indicate that this compound may particularly affect hematological malignancies such as myelodysplastic syndromes.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer properties :

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines.

- Apoptosis Induction : It promotes apoptosis through altered gene expression patterns associated with HDAC inhibition.

Molecular docking studies suggest effective binding to HDAC enzymes, which may lead to significant alterations in tumor growth dynamics.

Anti-inflammatory Effects

The structural characteristics of this compound also suggest potential anti-inflammatory effects . By inhibiting specific enzymes involved in inflammatory pathways, it may serve as a candidate for treating various inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-phenyl-N2-(4-(dimethylamino)phenyl)oxalamide | Phenyl group instead of cyclopropyl | Potential HDAC inhibitor |

| N1-cyclobutyl-N2-(4-(dimethylamino)phenyl)oxalamide | Cyclobutyl ring | Varying potency against cancer cells |

| N1-benzyl-N2-(4-(dimethylamino)phenyl)oxalamide | Benzyl substituent | Different selectivity for HDAC isoforms |

This table illustrates the diversity within the oxalamide class while emphasizing the unique cyclopropyl moiety of this compound, which may contribute to its distinct biological activities and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In vitro Studies : Laboratory experiments have shown that this compound effectively inhibits HDAC activity in cultured cancer cells, leading to increased expression of tumor suppressor genes.

- Animal Models : Preliminary animal studies have indicated reduced tumor size and improved survival rates in models treated with this compound compared to controls.

These findings highlight its potential as a therapeutic agent in oncology and warrant further investigation into its pharmacological properties .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves coupling cyclopropylamine with 4-(dimethylamino)phenyl isocyanate under anhydrous conditions. Key steps include:

-

Oxamide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or DMF at 0–25°C .

-

Cyclopropane introduction : Cyclopropane rings are sensitive to steric strain; slow addition of reactants and low temperatures (e.g., 0–5°C) improve yield .

-

Critical conditions : Moisture-free environments and inert gas (N₂/Ar) purging prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Reagent Role Optimal Conditions EDC/DCC Coupling 0–25°C, anhydrous DMF Cyclopropylamine Nucleophile Slow addition, 0–5°C

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy :

- ¹H NMR : Look for cyclopropane protons (δ 0.5–1.5 ppm, multiplet) and dimethylamino group protons (δ 2.8–3.2 ppm, singlet) .

- ¹³C NMR : Confirm carbonyl carbons (C=O, δ 165–170 ppm) and cyclopropane carbons (δ 10–15 ppm) .

- Mass spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₃H₁₆N₄O₂: 276.12 g/mol).

- X-ray crystallography : Resolve steric configurations, particularly the planar oxamide linkage and cyclopropane geometry .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during cyclopropane ring formation in N1-cyclopropyl derivatives?

- Methodological Answer : Steric hindrance arises from the strained cyclopropane ring. Mitigation approaches include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Temperature control : Gradual warming (0°C → room temperature) reduces ring-opening side reactions.

- Protecting groups : Temporarily protect the dimethylamino group (e.g., as a tert-butoxycarbonyl derivative) to minimize steric clashes during cyclopropane formation .

Q. How do electronic effects of the dimethylamino group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The dimethylamino group (–N(CH₃)₂) is strongly electron-donating via resonance, activating the phenyl ring for electrophilic substitution. This impacts:

- Reactivity at the oxamide linkage : The electron-rich phenyl ring stabilizes intermediates in nucleophilic acyl substitutions, accelerating reactions with electrophiles (e.g., alkyl halides) .

- Site selectivity : Para-substitution directs incoming electrophiles to the oxamide nitrogen due to resonance stabilization .

- Experimental validation : Compare reaction rates with analogs lacking the dimethylamino group (e.g., unsubstituted phenyl derivatives) using kinetic studies.

Q. How to resolve contradictions in biological activity data across structurally similar oxalamides?

- Methodological Answer : Contradictions (e.g., variable antimicrobial activity in cyclopropyl vs. cyclopentyl analogs) require systematic analysis:

-

Structure-activity relationship (SAR) : Synthesize derivatives with incremental modifications (e.g., cyclopropane vs. cyclopentane, varying substituents) .

-

Biological assays : Use standardized in vitro models (e.g., MIC assays for antimicrobial activity) with controls for cytotoxicity .

-

Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed activities .

Structural Variant Key Biological Activity Hypothesized Mechanism Cyclopropyl derivative Moderate antimicrobial Enhanced membrane penetration Cyclopentyl derivative Low activity Increased steric bulk hinders target binding

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for oxalamide derivatives?

- Methodological Answer : Variations arise from differences in:

- Reagent purity : Impurities in cyclopropylamine or isocyanate precursors reduce effective coupling .

- Workup protocols : Incomplete removal of coupling agents (e.g., EDC byproducts) can inflate yield estimates. Validate via TLC or HPLC .

- Steric vs. electronic effects : Bulky substituents (e.g., cyclopropane) may lower yields despite optimized conditions. Use kinetic monitoring (e.g., in situ IR) to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.